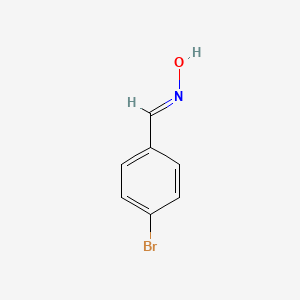4-Bromobenzaldehyde oxime
CAS No.: 34158-73-1
Cat. No.: VC2026295
Molecular Formula: C7H6BrNO
Molecular Weight: 200.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34158-73-1 |
|---|---|
| Molecular Formula | C7H6BrNO |
| Molecular Weight | 200.03 g/mol |
| IUPAC Name | (NE)-N-[(4-bromophenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ |
| Standard InChI Key | UIIZGAXKZZRCBN-WEVVVXLNSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=N/O)Br |
| SMILES | C1=CC(=CC=C1C=NO)Br |
| Canonical SMILES | C1=CC(=CC=C1C=NO)Br |
Introduction
4-Bromobenzaldehyde oxime is a chemical compound with the molecular formula C₇H₆BrNO and a molecular weight of 200.033 g/mol . It is known by several names, including 4-bromobenzaldoxime and benzaldehyde, 4-bromo-, oxime . The compound is identified by the CAS numbers 34158-73-1 and 25062-46-8 .
Hazard and Safety Information
4-Bromobenzaldehyde oxime poses several hazards, primarily causing skin irritation and serious eye irritation . It is classified as a Skin Irrit. 2 and Eye Irrit. 2A substance under GHS US classifications . In case of exposure, first aid measures include washing affected skin with soap and water and flushing eyes thoroughly with water . It is also advised to seek medical attention immediately if symptoms persist.
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Causes skin irritation (Skin Irrit. 2) |
| Eye Irritation | Causes serious eye irritation (Eye Irrit. 2A) |
| Respiratory Effects | May cause respiratory irritation (STOT SE 3) |
Toxicological and Ecological Information
Toxicological data on 4-bromobenzaldehyde oxime indicate that it is not classified for acute toxicity via oral, dermal, or inhalation routes . It does not have classifications for skin or respiratory sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity . Ecological toxicity data are not readily available .
| Toxicological Classification | Description |
|---|---|
| Acute Toxicity | Not classified |
| Skin Sensitization | Not classified |
| Respiratory Sensitization | Not classified |
| Germ Cell Mutagenicity | Not classified |
| Carcinogenicity | Not classified |
Handling and Storage
For safe handling, it is recommended to use protective gloves, chemical goggles or safety glasses, and suitable protective clothing . Respiratory protection should be used in cases of inadequate ventilation . Storage should avoid exposure to strong oxidizing agents, heat, sparks, and flames .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume